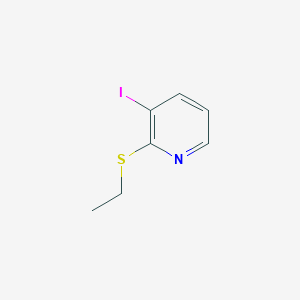

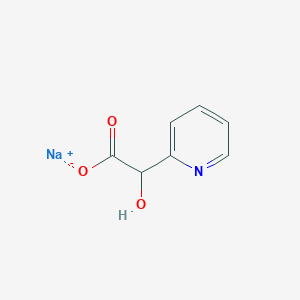

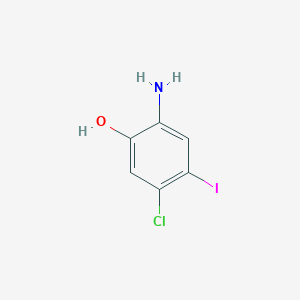

![molecular formula C9H10FN3 B1449421 (6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 1388048-44-9](/img/structure/B1449421.png)

(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine

Vue d'ensemble

Description

“(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of imidazole-containing compounds like “(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine” is characterized by a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

A study conducted by Vishwanathan and Gurupadayya (2014) focused on synthesizing novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives. This research highlights the importance of benzimidazole derivatives in developing new compounds with potential applications in various scientific fields. The synthesized analogues were characterized using IR, H NMR, C NMR, and mass spectral data, laying the groundwork for further investigation into their properties and applications Vishwanathan & Gurupadayya, 2014.

Antimicrobial and Antitumor Activities

Al-Hakimi et al. (2020) explored the synthesis of metal complexes derived from Schiff base 2-aminomethylbenzimidazole and their biological activities. The study revealed that the cadmium (II) complex exhibits significant antifungal and antibacterial activities, with notable cytotoxicity against MCF-7, Hep G2, and HCT 116 cells. This demonstrates the potential of benzimidazole derivatives in developing new antimicrobial agents and cancer treatments Al-Hakimi et al., 2020.

Catalytic and Material Science Applications

A unique study by Chen et al. (2020) investigated the metal-induced and oxygen insertion reactions of (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine with cobalt. The research uncovered a metal and valence-dependent process for obtaining large molecules, highlighting the versatility of benzimidazole derivatives in catalysis and material science. This process is significant for selectively synthesizing complex molecules unachievable through common organic synthesis methods Chen et al., 2020.

Corrosion Inhibition

Yadav, Sarkar, and Purkait (2015) synthesized amino acid compounds based on benzimidazole and studied their effectiveness as corrosion inhibitors for N80 steel in HCl solution. Their findings indicate that these compounds exhibit significant inhibition efficiency, providing a potential eco-friendly solution for corrosion protection in industrial applications Yadav, Sarkar, & Purkait, 2015.

Fluorescence and Sensing Applications

Research by Wen-yao (2012) focused on the synthesis and fluorescence properties of a Zn2+ fluorescent probe based on benzimidazole derivatives. The compound demonstrated strong fluorescence upon coordination with Zn2+, indicating its potential as a fluorescent probe for detecting Zn2+ ions. Such applications are crucial for environmental monitoring and biological imaging Wen-yao, 2012.

Orientations Futures

The future directions in the research of imidazole-containing compounds like “(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine” could involve exploring their potential in drug development given their broad range of biological activities . Further studies could also focus on understanding their specific mechanisms of action and improving their synthesis processes.

Propriétés

IUPAC Name |

(5-fluoro-4-methyl-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3/c1-5-6(10)2-3-7-9(5)13-8(4-11)12-7/h2-3H,4,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVIUZDQOLUFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(N2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

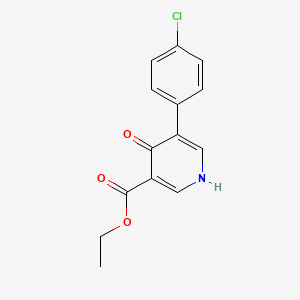

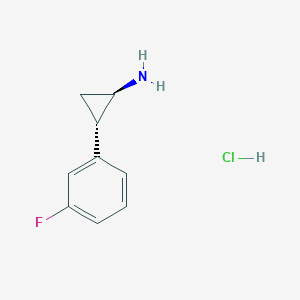

![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)

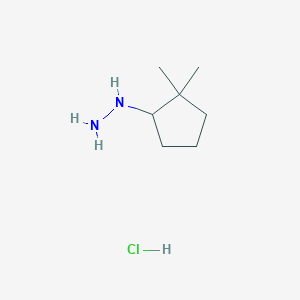

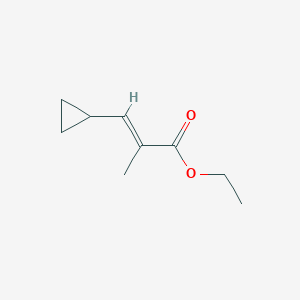

![2-bromo-N-{3-[(4-methoxyphenyl)methoxy]phenyl}thieno[3,2-b]pyridin-7-amine](/img/structure/B1449348.png)

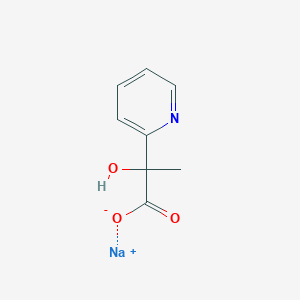

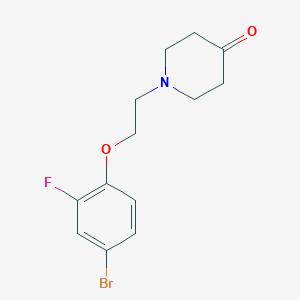

![8-(2-(4-Bromo-2-chlorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1449353.png)

![{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1449359.png)